(Iodoethynyl)triisopropylsilane (Iodoethynyl)triisopropylsilane
Brand Name: Vulcanchem
CAS No.: 160481-43-6
VCID: VC21321492
InChI: InChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3
SMILES: CC(C)[Si](C#CI)(C(C)C)C(C)C
Molecular Formula: C11H21ISi
Molecular Weight: 308.27 g/mol

(Iodoethynyl)triisopropylsilane

CAS No.: 160481-43-6

Cat. No.: VC21321492

Molecular Formula: C11H21ISi

Molecular Weight: 308.27 g/mol

* For research use only. Not for human or veterinary use.

(Iodoethynyl)triisopropylsilane - 160481-43-6

Specification

CAS No. 160481-43-6
Molecular Formula C11H21ISi
Molecular Weight 308.27 g/mol
IUPAC Name 2-iodoethynyl-tri(propan-2-yl)silane
Standard InChI InChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3
Standard InChI Key BFUSARJAXABPTC-UHFFFAOYSA-N
SMILES CC(C)[Si](C#CI)(C(C)C)C(C)C
Canonical SMILES CC(C)[Si](C#CI)(C(C)C)C(C)C

Introduction

Chemical Identity and Structure

(Iodoethynyl)triisopropylsilane (CAS No. 160481-43-6) is characterized by its molecular formula C₁₁H₂₁ISi and a molecular weight of 308.27 g/mol . The compound features a carbon-carbon triple bond with an iodine atom at one terminus and a triisopropylsilyl group at the other. This structure provides unique reactivity patterns that make it valuable in synthetic organic chemistry.

Structural Identifiers

The compound is known by several identifiers and structural representations as summarized in Table 1.

Table 1. Structural Identifiers of (Iodoethynyl)triisopropylsilane

ParameterValue
IUPAC Name2-iodoethynyl-tri(propan-2-yl)silane
CAS Number160481-43-6
Molecular FormulaC₁₁H₂₁ISi
Molecular Weight308.27 g/mol
InChIInChI=1S/C11H21ISi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3
InChIKeyBFUSARJAXABPTC-UHFFFAOYSA-N
SMILESCC(C)Si(C(C)C)C(C)C

Physical Properties

(Iodoethynyl)triisopropylsilane appears as a colorless oil at room temperature . Its physical properties are influenced by the bulky triisopropylsilyl group and the polarized triple bond due to the iodine substituent. The compound has no hydrogen bond donors or acceptors, which contributes to its specific reactivity pattern and solubility profile .

Chemical Properties

Computed Properties

The computed properties of (Iodoethynyl)triisopropylsilane provide insight into its reactivity and behavior in chemical reactions.

Table 2. Computed Physicochemical Properties

PropertyValueSource
Molecular Weight308.27 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count4
Exact Mass308.04572 Da
TPSA0
LogP4.6003

Reactivity Profile

The reactivity of (Iodoethynyl)triisopropylsilane is primarily governed by the iodoethynyl functionality and the bulky triisopropylsilyl group. Key reactivity patterns include:

  • Participation in cross-coupling reactions, particularly palladium-catalyzed transformations

  • The carbon-iodine bond serves as a reactive site for nucleophilic substitution

  • The triple bond can undergo addition reactions typical of alkynes

  • The triisopropylsilyl group provides steric protection and can be removed under specific conditions to reveal terminal alkynes

Synthesis Methods

From Triisopropylsilylacetylene

One of the primary methods for synthesizing (Iodoethynyl)triisopropylsilane involves the iodination of triisopropylsilylacetylene in the presence of a base. This reaction typically proceeds as follows:

  • Triisopropylsilylacetylene is dissolved in a suitable solvent, such as tetrahydrofuran (THF)

  • Iodine is added slowly to the solution

  • A base, such as potassium carbonate, facilitates the reaction

  • The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent undesired oxidation

From Trimethylsilyl Derivatives

An alternative synthetic route involves the use of (trimethylsilyl)(triisopropylsilyl)acetylene as described in the literature :

  • Phenyliodonium diacetate (2.53 g, 7.85 mmol) is diluted with CH₂Cl₂ (7 mL)

  • Trifluoromethanesulfonic anhydride (0.60 mL, 3.9 mmol) is added dropwise at 0°C

  • (Trimethylsilyl)(triisopropylsilyl)acetylene (2.00 g, 7.86 mmol) is added

  • The mixture is stirred for 2 hours at room temperature

  • After workup, the product is isolated as a colorless solid

Applications in Organic Synthesis

As a Building Block in Complex Molecules

(Iodoethynyl)triisopropylsilane serves as a valuable building block in the synthesis of complex organic molecules due to its unique reactivity profile. The iodoethynyl group can undergo various transformations while the triisopropylsilyl group provides protection and stability.

In Cross-Coupling Reactions

This compound is particularly useful in cross-coupling reactions, such as Sonogashira coupling, where the iodine atom serves as a leaving group to form carbon-carbon bonds. These reactions are essential in the synthesis of:

  • Natural products with acetylenic moieties

  • Pharmaceutical intermediates

  • Materials with extended π-conjugation

  • Specialized polymers with silicon-containing backbones

Structural Derivatives and Analogs

Phenoxy Derivatives

Several structural analogs of (Iodoethynyl)triisopropylsilane have been reported in the literature, including [2-(iodoethynyl)phenoxy]triisopropylsilane, which has been characterized as a colorless oil with a 74% synthesis yield . This compound represents an important extension of the basic structure with additional functionality.

Comparison with Other Silylated Alkynes

Table 3. Comparison of (Iodoethynyl)triisopropylsilane with Related Compounds

CompoundStructural DifferenceKey Property Difference
TriisopropylsilylacetyleneLacks iodine atomLess reactive in substitution reactions
(Trimethylsilyl)ethynyl iodideContains trimethylsilyl instead of triisopropylsilylDifferent steric and electronic properties
[2-(Iodoethynyl)phenoxy]triisopropylsilaneContains additional phenoxy groupDifferent solubility and reactivity profile
ParameterClassification/Statement
GHS PictogramsGHS02, GHS05
Signal WordDanger
UN Number2924
Hazard Class3 (Flammable liquid), 8 (Corrosive)
Packing GroupIII
Hazard StatementsH225-H302-H312-H315-H318-H332-H335
Precautionary StatementsP210-P240-P241-P242-P243-P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362-P370+P378-P405-P501
SupplierPurityPackage SizePrice (USD)Lead Time
Supplier A98%1g438.01-3 weeks
Supplier A98%5g1,364.01-3 weeks
Supplier A98%25g4,182.01-3 weeks
Supplier B97%1g258.01 week

The compound is typically supplied for research and development purposes only, with restrictions on its use for human applications .

Research Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator